molecular formula C14H12ClNO B14174534 (4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone CAS No. 928046-36-0

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone

Cat. No.: B14174534
CAS No.: 928046-36-0
M. Wt: 245.70 g/mol
InChI Key: RSMQHCQUTLHQPR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone is a chemical compound with the molecular formula C14H12ClNO It is known for its unique structure, which combines a chlorophenyl group with an ethylpyridinyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 5-ethyl-2-pyridylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated through distillation or crystallization, followed by rigorous quality control to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(2-pyridinyl)methanone: Similar structure but lacks the ethyl group on the pyridine ring.

    (4-Chlorophenyl)(4-methylpyridin-2-yl)methanone: Contains a methyl group instead of an ethyl group on the pyridine ring.

    (4-Chlorophenyl)(5-methylpyridin-2-yl)methanone: Similar structure with a methyl group on the pyridine ring.

Uniqueness

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone is unique due to the presence of the ethyl group on the pyridine ring, which can influence its reactivity and biological activity.

Properties

CAS No.

928046-36-0

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

(4-chlorophenyl)-(5-ethylpyridin-2-yl)methanone

InChI

InChI=1S/C14H12ClNO/c1-2-10-3-8-13(16-9-10)14(17)11-4-6-12(15)7-5-11/h3-9H,2H2,1H3

InChI Key

RSMQHCQUTLHQPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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